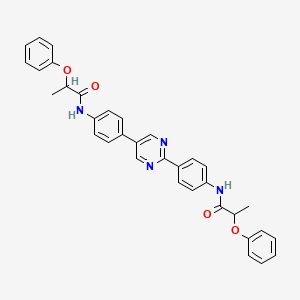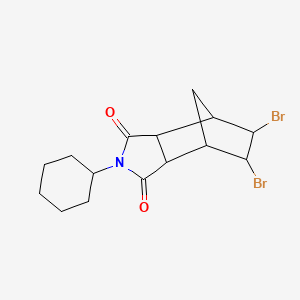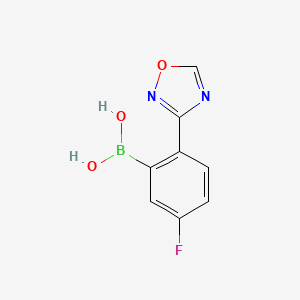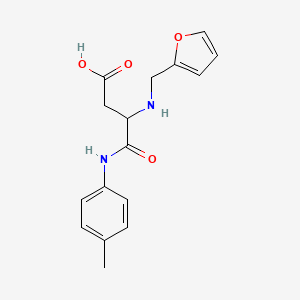
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol is a chemical compound with the molecular formula C7H2ClF3N2O5 It is known for its unique structural features, which include a chloro group, two nitro groups, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol typically involves nitration reactions. One common method is the nitration of 4-chloro-3-trifluoromethyl-phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction parameters and improved safety. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones with enhanced electron-accepting properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted phenols with diverse functional groups.
Scientific Research Applications
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol involves its interaction with biological molecules through its reactive functional groups. The nitro groups can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various molecular targets, potentially disrupting cellular processes and exhibiting biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-Chloro-2-nitrophenol: Shares the chloro and nitro functionalities but lacks the trifluoromethyl group.
4-Trifluoromethylphenol: Contains the trifluoromethyl group but lacks the nitro and chloro groups.
Uniqueness
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol is unique due to the combination of its chloro, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H2ClF3N2O5 |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
4-chloro-2,6-dinitro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H2ClF3N2O5/c8-2-1-3(12(15)16)6(14)5(13(17)18)4(2)7(9,10)11/h1,14H |
InChI Key |
DGHGWIOGICMLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(F)(F)F)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458295.png)



![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol](/img/structure/B12458318.png)
![N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12458329.png)
![2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12458334.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458349.png)

![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)
![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12458370.png)
